3-[(2S,3S)-3-methylpiperidin-2-yl]propan-1-ol
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Overview
Description
3-[(2S,3S)-3-Methylpiperidin-2-yl]propan-1-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2S,3S)-3-methylpiperidin-2-yl]propan-1-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents.
Attachment of the Propanol Side Chain: The propanol side chain can be attached through nucleophilic substitution reactions involving appropriate alcohols and halides.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
3-[(2S,3S)-3-Methylpiperidin-2-yl]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-[(2S,3S)-3-methylpiperidin-2-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-[(2S,3S)-3-Methylpiperidin-2-yl]ethanol: Similar structure but with an ethanol side chain instead of propanol.
3-[(2S,3S)-3-Methylpiperidin-2-yl]butan-1-ol: Similar structure but with a butanol side chain instead of propanol.
Uniqueness: 3-[(2S,3S)-3-Methylpiperidin-2-yl]propan-1-ol is unique due to its specific combination of a piperidine ring, a methyl group, and a propanol side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61744-49-8 |
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Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-[(2S,3S)-3-methylpiperidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-8-4-2-6-10-9(8)5-3-7-11/h8-11H,2-7H2,1H3/t8-,9-/m0/s1 |
InChI Key |
SQRPQLRCRIBFKS-IUCAKERBSA-N |
Isomeric SMILES |
C[C@H]1CCCN[C@H]1CCCO |
Canonical SMILES |
CC1CCCNC1CCCO |
Origin of Product |
United States |
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